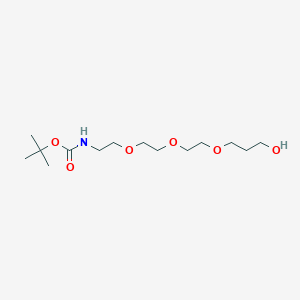
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoropiperidine-3-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 5-position and a carboxylate ester at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Esterification: Conversion of the carboxylic acid group at the 3-position to a methyl ester. This is usually done using methanol in the presence of a strong acid catalyst like sulfuric acid.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 5-fluoropiperidine-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or esters.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the ester group facilitates its transport across cell membranes. The compound may inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. Additionally, it may interact with receptors, altering their signaling pathways and leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 4-fluoropiperidine-3-carboxylate
- Methyl 5-chloropiperidine-3-carboxylate
- Methyl 5-bromopiperidine-3-carboxylate
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in Methyl 5-fluoropiperidine-3-carboxylate hydrochloride provides unique properties such as increased lipophilicity and metabolic stability compared to its chlorine or bromine counterparts.
- Ester Group: The methyl ester group enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its halogenated analogs, making it a valuable tool in drug discovery and development.
Propiedades
Fórmula molecular |
C7H13ClFNO2 |
|---|---|
Peso molecular |
197.63 g/mol |
Nombre IUPAC |
methyl 5-fluoropiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h5-6,9H,2-4H2,1H3;1H |
Clave InChI |
KKRDYRGNLPSKIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CNC1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(Trifluoromethyl)-[2,2'-bipyridin]-6-ol](/img/structure/B14774749.png)





![Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B14774800.png)



![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)



